

# Preclinical Profile of ACH-000143: A Novel Melatonin Receptor Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**ACH-000143** is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for metabolic diseases, particularly those linked to circadian rhythm disruption such as obesity, diabetes, and nonalcoholic steatohepatitis.[2][3] This technical guide provides a comprehensive overview of the key preclinical data on **ACH-000143**, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and safety assessment. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

## In Vitro Pharmacology

### Melatonin Receptor Binding and Functional Activity

**ACH-000143** demonstrates sub-nanomolar potency as an agonist at both human MT1 and MT2 receptors.[1]

Table 1: In Vitro Melatonin Receptor Activity of **ACH-000143**

Parameter	MT1	MT2
EC50 (nM)	0.06	0.32
Data sourced from MedChemExpress.[1]		

## Experimental Protocol: Melatonin Receptor Functional Assays

- Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors were utilized.[3]
- MT1 Functional Assay: The functional potency at the MT1 receptor was determined using a cell impedance-based assay. Changes in cell morphology and adherence upon compound stimulation were measured as a function of impedance, providing a label-free detection of receptor activation.
- MT2 Functional Assay: A fluorometric method was employed to measure changes in intracellular cyclic AMP (cAMP) levels in response to compound administration. Agonism at the MT2 receptor, which is a Gi-coupled receptor, leads to a decrease in cAMP levels.

## ADME and Safety Profile

A series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays were conducted to characterize the drug-like properties of **ACH-000143**.

Table 2: In Vitro ADME and Safety Profile of **ACH-000143**

Assay	Species	Result
hERG Binding	Human	Devoid of binding
Genotoxicity	-	No genotoxic potential observed
Data from primary research publication.[2]		

## In Vivo Pharmacology

### Efficacy in a Diet-Induced Obese Rat Model

The therapeutic potential of **ACH-000143** in a metabolic disease model was assessed in high-fat diet (HFD)-induced obese Sprague-Dawley rats.[\[2\]](#)

Table 3: In Vivo Efficacy of **ACH-000143** in High-Fat Diet-Induced Obese Rats

Parameter	Dose (mg/kg, p.o.)	Outcome
Plasma Glucose	10	-16.4% (p < 0.05)
	30	-16.9% (p < 0.01)
Body Weight Gain	10 and 30	Significant reduction in weekly gain
Liver Triglycerides	Not specified	Reduction observed
Hepatic Steatosis	Not specified	Reduction observed
Data sourced from MedChemExpress and primary research publication. <a href="#">[1]</a> <a href="#">[2]</a>		

### Experimental Protocol: High-Fat Diet-Induced Obese Rat Study

- Animal Model: Male Sprague-Dawley rats were fed a high-fat diet to induce obesity and metabolic dysregulation.[\[2\]](#)
- Treatment: **ACH-000143** was administered orally once daily for two months at doses of 10 and 30 mg/kg.[\[1\]](#)[\[2\]](#) A vehicle control group and a positive control group (dapagliflozin) were included in the study.[\[2\]](#)
- Parameters Measured: Key endpoints included body weight, food intake, plasma glucose levels, liver triglyceride content, and assessment of hepatic steatosis.[\[1\]](#)[\[2\]](#)

## Pharmacokinetics

Pharmacokinetic studies were conducted in rodents to evaluate the oral bioavailability and brain penetration of **ACH-000143**. The compound was found to have high oral bioavailability and was characterized as having "peripherally preferred exposure".[2][3]

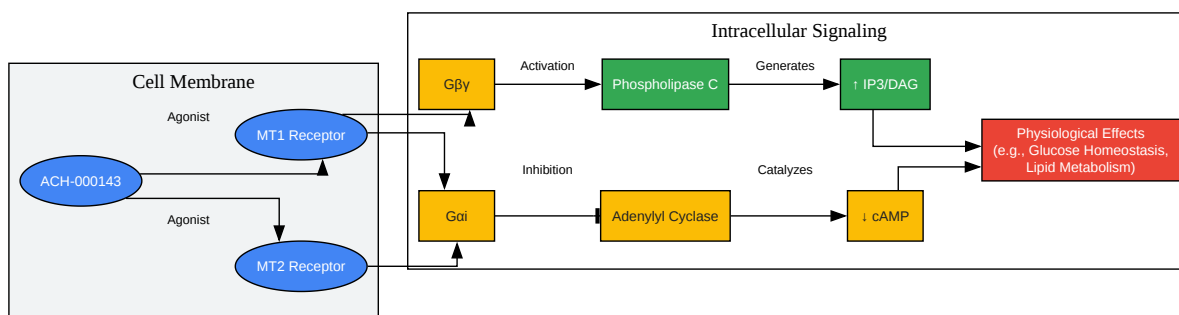
## Safety Pharmacology

Early safety assessments in rats indicated that **ACH-000143** was well-tolerated. No behavioral alterations were observed at doses up to 100 mg/kg, p.o.[2]

## Visualizations

### Signaling Pathway

The physiological effects of melatonin and its agonists, such as **ACH-000143**, are primarily mediated through the activation of MT1 and MT2 G protein-coupled receptors (GPCRs).[3]

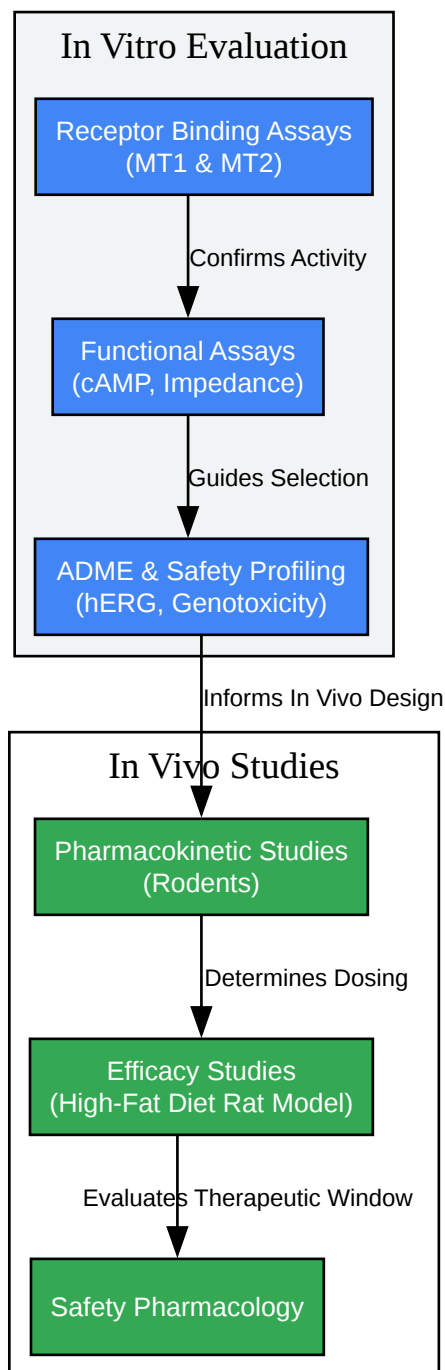


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Caption: **ACH-000143** signaling through MT1 and MT2 receptors.

## Experimental Workflow

The preclinical evaluation of **ACH-000143** followed a structured workflow from in vitro characterization to in vivo efficacy testing.

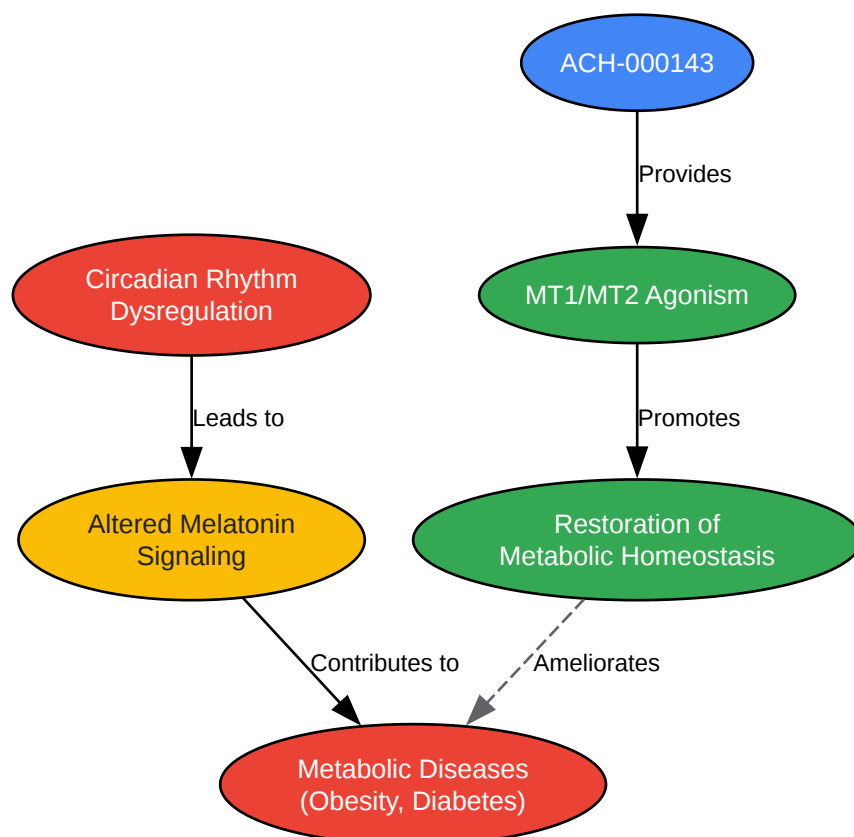


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Caption: Preclinical development workflow for **ACH-000143**.

## Logical Relationship

The therapeutic rationale for **ACH-000143** is based on the link between circadian rhythm, melatonin signaling, and metabolic health.



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Caption: Therapeutic rationale for **ACH-000143** in metabolic diseases.

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## References

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